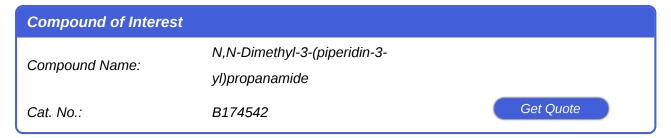


Technical Guide: Physicochemical Properties of N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] A thorough understanding of the physicochemical properties of this compound is essential for its development as a potential therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide provides a summary of its key physicochemical properties, general experimental protocols for their determination, and a workflow for a representative experimental procedure.

Chemical Structure and Identifiers

• IUPAC Name: N,N-Dimethyl-3-(piperidin-3-yl)propanamide

CAS Number: 138304-80-0

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

Chemical Structure:



Physicochemical Properties

Due to the limited availability of direct experimental data for **N,N-Dimethyl-3-(piperidin-3-yl)propanamide**, the following table summarizes predicted values obtained from computational models, which are widely used in drug discovery to estimate the properties of novel molecules. [2][3][4]



Property	Predicted Value	General Significance in Drug Development
Melting Point (°C)	Not available (likely a solid at room temperature)	Influences solubility, dissolution rate, and formulation choice. Crystalline solids generally have higher melting points.[5]
Boiling Point (°C)	Not available	Important for purification (distillation) and stability at high temperatures. Amides generally have high boiling points due to strong intermolecular forces.[5][6]
Water Solubility	Predicted to be soluble	Crucial for absorption and distribution in the body. The piperidine and amide functionalities can engage in hydrogen bonding with water.
рКа	Not available (expected to have a basic pKa due to the piperidine nitrogen)	Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. The piperidine nitrogen is basic.
logP (Octanol-Water Partition Coefficient)	Not available (predicted to be low to moderate)	A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism. A balanced logP is often desired for oral drugs.

Experimental Protocols for Physicochemical Property Determination



The following are detailed, generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of **N,N-Dimethyl-3-(piperidin-3-yl)propanamide**.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and provides a melting range, which is an indicator of purity.[8][9][10]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

- Sample Preparation: A small amount of the dry, crystalline N,N-Dimethyl-3-(piperidin-3-yl)propanamide is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.
 The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.



 Reporting: The result is reported as a melting range (e.g., 120-122 °C). A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound in water.[11]

Materials:

- N,N-Dimethyl-3-(piperidin-3-yl)propanamide
- Distilled or deionized water
- Glass vials with screw caps
- Shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C)
- Analytical balance
- Centrifuge
- HPLC or UV-Vis spectrophotometer for concentration analysis

- Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a glass vial.
- Equilibration: The vial is sealed and agitated in a shaker or rotator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method (e.g., HPLC with a standard curve).
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.



pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.[12][13]

Apparatus:

- pH meter with a suitable electrode
- Burette
- Stir plate and stir bar
- Beaker

Reagents:

- N,N-Dimethyl-3-(piperidin-3-yl)propanamide solution of known concentration
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Inert electrolyte solution (e.g., KCI) to maintain constant ionic strength

- Solution Preparation: A solution of the compound is prepared in water with a known ionic strength.
- Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The solution is titrated with the standardized acid or base, added in small increments from the burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a basic compound like this, titration with a strong acid will be performed.



logP Determination (Shake-Flask Method)

This classic method measures the partitioning of a compound between n-octanol and water.[1] [14]

Materials:

- N,N-Dimethyl-3-(piperidin-3-yl)propanamide
- n-Octanol (pre-saturated with water)
- Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
- Separatory funnel or vials
- Shaker or rotator
- Centrifuge
- Analytical method for concentration determination (e.g., HPLC-UV)

- Phase Preparation: n-Octanol and the aqueous phase are mutually saturated by shaking them together and allowing the layers to separate.
- Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
- Equilibration: The mixture is shaken for a period sufficient to allow the compound to distribute between the two phases and reach equilibrium.
- Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.

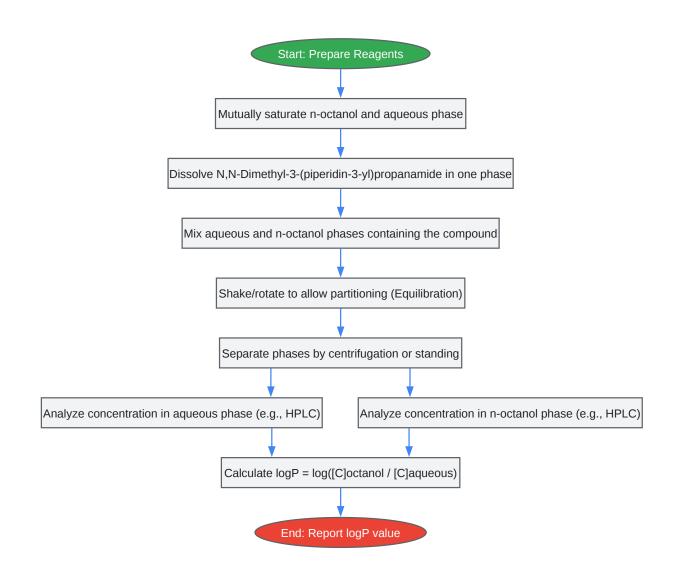


 Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log ([Compound]octanol / [Compound]aqueous)

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.





Click to download full resolution via product page

Caption: Workflow for logP determination by the shake-flask method.



Biological Activity

Currently, there is limited publicly available information on the specific biological activity and signaling pathways of **N,N-Dimethyl-3-(piperidin-3-yl)propanamide**. However, the piperidine scaffold is present in numerous biologically active compounds, suggesting potential for this molecule to interact with various biological targets. Further research is required to elucidate its pharmacological profile.

Conclusion

This technical guide provides an overview of the key physicochemical properties of **N,N-Dimethyl-3-(piperidin-3-yl)propanamide**, based on predictive models in the absence of direct experimental data. The detailed general experimental protocols offer a framework for the empirical determination of these crucial parameters. A comprehensive understanding of these properties is fundamental for advancing the research and development of this compound for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. The pursuit of accurate predictive models of the bioactivity of small molecules PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]



- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aqueous equilibrium solubility: Topics by Science.gov [science.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N,N-Dimethyl-3-(piperidin-3-yl)propanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174542#physicochemical-properties-of-n-n-dimethyl-3-piperidin-3-yl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com